S-methyl 2,2,2-trifluoroethanethioate
Description
S-Methyl 2,2,2-trifluoroethanethioate is a thioester derivative characterized by a trifluoromethyl group (CF₃) attached to the carbonyl carbon and a methyl group (CH₃) bonded to the sulfur atom. Its molecular formula is C₃H₃F₃OS, with a molecular weight of 144.14 g/mol. The compound’s structure (CH₃–S–C(=O)–CF₃) confers high electrophilicity due to the electron-withdrawing trifluoromethyl group, enhancing its reactivity in nucleophilic acyl substitution reactions.
Properties
CAS No. |
41879-94-1 |
|---|---|
Molecular Formula |
C3H3F3OS |
Molecular Weight |
144.12 g/mol |
IUPAC Name |
S-methyl 2,2,2-trifluoroethanethioate |
InChI |
InChI=1S/C3H3F3OS/c1-8-2(7)3(4,5)6/h1H3 |
InChI Key |
JOURTNKOBNXXIV-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing S-methyl 2,2,2-trifluoroethanethioate involves the reaction of 2-bromohexanoic acid with methyl thiocyanate in the presence of trifluoroacetic acid. This reaction yields this compound with a 31% yield . The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
S-methyl 2,2,2-trifluoroethanethioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thioesters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
S-methyl 2,2,2-trifluoroethanethioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds.
Biology: The compound’s unique properties make it useful in studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which S-methyl 2,2,2-trifluoroethanethioate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate enzyme activity and protein function, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, functional, and applicative differences between S-methyl 2,2,2-trifluoroethanethioate and related compounds:
Table 1: Comparative Analysis of this compound and Analogues
Key Comparisons
Structural Analogues (Alkyl Thioesters):
- S-Methyl vs. S-Ethyl Derivatives : The ethyl analogue (C₄H₅F₃OS) has a slightly higher molecular weight (158.14 vs. 144.14 g/mol) due to the longer alkyl chain. The methyl derivative is expected to exhibit lower lipophilicity and boiling point compared to the ethyl variant. Both compounds are thioesters with high electrophilicity, making them reactive in acylations and peptide coupling reactions .
Functional Group Variants:
- Thioester vs. Sulfonyl Chloride : While both contain a trifluoroethyl group, the sulfonyl chloride (C₂H₂ClF₃O₂S) is far more reactive toward nucleophiles (e.g., amines, alcohols) due to the labile chlorine atom. This makes it a preferred intermediate for synthesizing sulfonamides, whereas thioesters are typically used in controlled acylations .
Toxicity and Regulation: Thioesters vs. Phosphonofluoridates: Phosphonofluoridates (e.g., tert-butyl and phenyl derivatives) are highly toxic, acting as irreversible acetylcholinesterase inhibitors.
Applications: Thioesters: Primarily used as intermediates in pharmaceuticals (e.g., maytansinoid drug conjugates, where S-methyl groups enhance intracellular retention ) and agrochemicals. Sulfonyl Chlorides: Employed in sulfonation reactions for dyes, detergents, and sulfa drugs. Phosphonofluoridates: Restricted to specialized applications (e.g., chemical warfare research) due to extreme toxicity.
Research Findings and Trends
- Reactivity : The trifluoromethyl group in thioesters increases electrophilicity, accelerating reactions with nucleophiles like amines or thiols. For example, S-ethyl 2,2,2-trifluoroethanethioate is documented as a key reagent in synthesizing trifluoroacetylated compounds .
- Safety: Phosphonofluoridates require stringent handling protocols, while thioesters generally pose moderate risks (e.g., irritancy) .
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